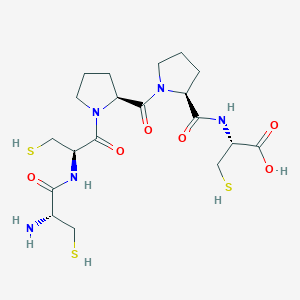![molecular formula C12H16N2 B12629378 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with tert-butyl and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolo[2,3-b]pyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and tert-butyl positions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
Uniqueness
2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H16N2/c1-8-5-9-6-10(12(2,3)4)14-11(9)13-7-8/h5-7H,1-4H3,(H,13,14) |
InChIキー |
KZGJJVDECONXHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(NC(=C2)C(C)(C)C)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate](/img/structure/B12629297.png)
![5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12629302.png)
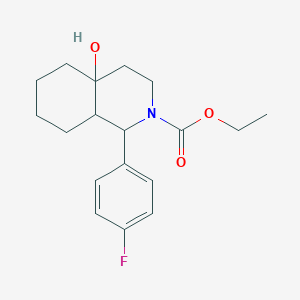
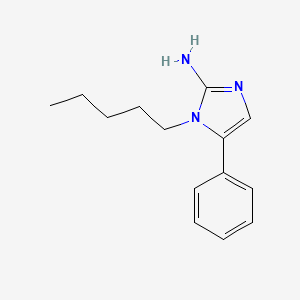
![3-Ethenyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12629314.png)
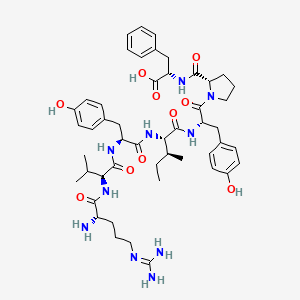
![3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide](/img/structure/B12629339.png)
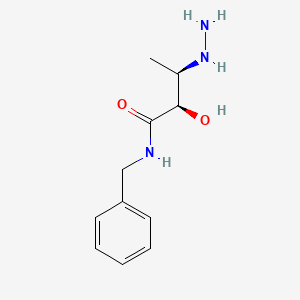
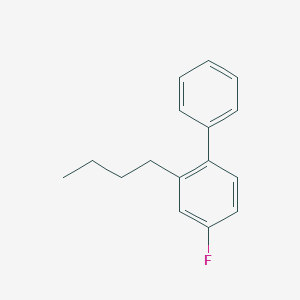

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)

